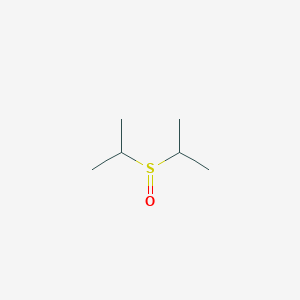

Diisopropyl sulfoxide

Description

Properties

IUPAC Name |

2-propan-2-ylsulfinylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJXYIUAMJAURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176628 | |

| Record name | Isopropyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-89-4 | |

| Record name | 2-[(1-Methylethyl)sulfinyl]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5J9UGY5HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Diisopropyl Sulfoxide

Controlled Oxidation of Diisopropyl Sulfide (B99878) Precursors

The most prevalent and straightforward method for preparing diisopropyl sulfoxide (B87167) involves the direct oxidation of diisopropyl sulfide. nih.govjove.com This process requires careful selection of oxidizing agents and reaction parameters to prevent over-oxidation to the corresponding sulfone, diisopropyl sulfone. nih.gov

Examination of Oxidizing Agents and Mechanistic Considerations

A variety of oxidizing agents have been employed for the conversion of diisopropyl sulfide to diisopropyl sulfoxide. Common reagents include hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), and sodium periodate. acs.org The choice of oxidant significantly influences the selectivity and reaction rate. For instance, hydrogen peroxide is considered a "green" oxidant as its only byproduct is water. nih.gov

The mechanism of oxidation generally involves the electrophilic attack of an oxygen atom from the oxidizing agent on the sulfur atom of the sulfide. nih.gov In the case of hydrogen peroxide, the reaction can be catalyzed by various metal and non-metal catalysts. The reaction with bromine (Br₂) and H₂O₂ can proceed through both electrophilic and free-radical pathways. sci-hub.se The electrophilic pathway involves the attack of bromine on the sulfur atom, while the free-radical mechanism can also contribute to the formation of the sulfoxide. sci-hub.se

Another mechanistic pathway involves the formation of a sulfur radical cation, which then reacts with superoxide (B77818) or hydroxide (B78521) ions to yield the sulfoxide. acs.org This pathway is often observed in photochemical oxidations. acs.org The reaction can proceed via a persulfoxide intermediate, which may then react with another sulfide molecule to produce two equivalents of the sulfoxide. acs.org

Table 1: Common Oxidizing Agents for Diisopropyl Sulfide Oxidation

| Oxidizing Agent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Room temperature, often with a catalyst | High, but can over-oxidize | nih.gov |

| meta-Chloroperbenzoic Acid (mCPBA) | 0–25°C in aprotic solvents | High | |

| Sodium Periodate (NaIO₄) | Room temperature | Moderate to high | |

| Potassium Permanganate (KMnO₄) | Room temperature | Moderate, risk of over-oxidation |

Influence of Aprotic Solvent Systems on Reaction Efficiency

The choice of solvent plays a critical role in the efficiency of this compound synthesis. Aprotic solvents are frequently favored as they can enhance reaction rates and selectivity. Dichloromethane is a commonly used aprotic solvent for oxidations with mCPBA. The use of aprotic solvents can influence the reaction mechanism. For instance, in the oxidation of aryl methyl sulfides with dimethyldioxirane, the reaction in acetone (B3395972) and other aprotic solvents proceeds via a single-step concerted mechanism. rsc.org However, in aqueous acetone, a two-step mechanism involving a sulfonium (B1226848) betaine (B1666868) intermediate is proposed. rsc.org

The solubility of reagents is also a key consideration. For example, urea (B33335) hydrogen peroxide (UHP) is more soluble in polar protic solvents like ethanol (B145695) and methanol, which can increase the effective concentration of the oxidizing agent. nanochemres.org In some cases, solvent-free conditions have been shown to provide excellent conversion and selectivity. rsc.org

Catalytic Approaches in this compound Synthesis

To improve the selectivity and efficiency of the oxidation of diisopropyl sulfide, various catalytic systems have been developed. These can be broadly categorized into homogeneous and heterogeneous systems.

Heterogeneous Catalysis:

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, allowing for catalyst recycling and simplified product purification. nanochemres.orgnih.gov Examples of heterogeneous catalysts for sulfide oxidation include:

Metal Oxides and Nanoparticles: Copper ferrite (B1171679) nanoparticles (CuFe₂O₄) coated with poly(ethylene oxide) (PEO) have been used as a reusable magnetic nanocatalyst for the selective oxidation of sulfides with urea hydrogen peroxide. nanochemres.org Similarly, Mn₂ZnO₄ spinel nanoparticles have been employed as a heterogeneous catalyst with hydrogen peroxide. jsynthchem.com

Supported Catalysts: Zirconium-containing polyoxometalate grafted on graphene oxide (Zr/SiW₁₂/GO) has shown high catalytic activity for sulfide oxidation using hydrogen peroxide. nih.gov Vanadium oxides anchored on nitrogen-incorporated carbon have also been reported as efficient catalysts. researchgate.net

Carbon-Based Catalysts: Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) can catalyze the oxidation of sulfides to sulfones with hydrogen peroxide. rsc.org

Homogeneous Catalysis:

Homogeneous catalysts are dissolved in the reaction medium, often leading to higher activity and selectivity under milder conditions. bohrium.com Examples include:

Metal Complexes: Copper(II) coordination polymers have been demonstrated as effective homogeneous catalysts for the selective oxidation of sulfides. bohrium.com Chiral sulfoxide ligands have also been developed for asymmetric catalysis, enabling the synthesis of enantiopure sulfoxides. nih.gov Molybdenum(VI) cis-dioxo complexes are also effective catalysts for selective sulfoxidation. acs.org

Transition-Metal-Free Systems: In some cases, the oxidation can be achieved without a transition metal catalyst. For example, the use of hydrogen peroxide in glacial acetic acid provides a "green" method for the selective oxidation of sulfides to sulfoxides. nih.gov

Adsorbents can play a crucial role in enhancing the selectivity and rate of sulfoxide synthesis. Silica (B1680970) gel, for instance, can act as a catalyst, promoting the formation of the sulfoxide while suppressing the over-oxidation to the sulfone. The use of adsorbents like "wet-montmorillonite" has also been reported to facilitate the oxidation of sulfides. tandfonline.com In the context of purification, hydrophobic metal-organic frameworks (MOFs) have shown high selectivity for adsorbing sulfoxides like dimethyl sulfoxide (DMSO) from aqueous solutions, a principle that could be applied to the purification of this compound. researchgate.net

Optimization Strategies for Maximizing Yield and Product Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.

Stoichiometry: The molar ratio of the sulfide to the oxidizing agent is a critical factor. A slight excess of the oxidizing agent is often used to ensure complete conversion of the sulfide, but a large excess can lead to over-oxidation. For example, a 1:1.1 sulfide-to-oxidizer ratio is typical for mCPBA oxidations.

Temperature Control: The reaction temperature must be carefully controlled to balance the reaction rate and selectivity. Lower temperatures, often between 0°C and 25°C, are generally preferred to minimize the formation of the sulfone byproduct.

Reaction Time: The duration of the reaction needs to be sufficient for complete conversion of the starting material but short enough to prevent side reactions.

Purification: Post-synthesis purification is essential for obtaining high-purity this compound. Common methods include fractional distillation and column chromatography. Washing the crude product with solutions of sodium bisulfite (to quench excess oxidant), sodium bicarbonate (to neutralize acids), and brine (to remove water) is a standard work-up procedure. The purity of the final product can be assessed using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Table 2: Optimization Parameters for this compound Synthesis

| Parameter | Typical Range/Condition | Effect on Outcome | Reference |

|---|---|---|---|

| Starting Material Purity | High | Affects final product purity | |

| Oxidant Stoichiometry | 1:1 to 1:1.5 (Sulfide:Oxidant) | Affects conversion and selectivity | nanochemres.org |

| Temperature | 0 - 25 °C | Higher temperatures increase rate but risk over-oxidation | |

| Solvent | Aprotic (e.g., Dichloromethane) or Polar (e.g., Ethanol) | Influences solubility, rate, and mechanism | rsc.orgnanochemres.org |

| Catalyst | Heterogeneous or Homogeneous | Enhances rate and selectivity | nanochemres.orgnih.govbohrium.com |

| Work-up Procedure | Washes with NaHSO₃, NaHCO₃, brine | Removes impurities and residual reagents |

Control of Stoichiometric Ratios and Temperature Regimes

Precise control over the stoichiometry of reactants and the reaction temperature is paramount for the selective synthesis of this compound. The oxidation of the electron-rich sulfur atom in diisopropyl sulfide is an exothermic process, necessitating careful thermal management to minimize the formation of the undesired sulfone byproduct.

Common oxidizing agents employed for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA). The stoichiometric ratio between the sulfide and the oxidizing agent is a critical parameter. A slight excess of the oxidant is often used to ensure complete conversion of the starting material, but a large excess significantly increases the risk of over-oxidation. A typical optimized ratio involves approximately 1.1 equivalents of the oxidizing agent to 1 equivalent of diisopropyl sulfide.

Temperature control is equally crucial. The reaction is typically conducted at reduced to ambient temperatures, for instance, within a range of 0°C to 25°C. One patented process specifies a preferable temperature range of 20°C to 30°C, ideally at ambient temperature (around 25°C), to ensure the reaction proceeds efficiently while suppressing sulfone formation. google.com Running the reaction at excessively high temperatures can also lead to the thermal decomposition of the sulfoxide product. researchgate.net

Table 1: Key Parameters for Controlled Synthesis of this compound

| Parameter | Control Measure | Rationale | Citation |

|---|---|---|---|

| Oxidizing Agent | Hydrogen Peroxide, mCPBA | Effective for sulfoxidation. | |

| Stoichiometric Ratio | ~1:1.1 (Sulfide:Oxidant) | Ensures complete conversion of sulfide while minimizing over-oxidation. | |

| Temperature | 0°C to 30°C | Manages exothermicity and prevents formation of diisopropyl sulfone. | google.com |

| Reaction Time | 4 to 24 hours | Allows for complete reaction at controlled, lower temperatures. | google.com |

Post-Synthesis Purification Techniques

Following the synthesis, the crude reaction mixture typically contains the desired this compound, unreacted diisopropyl sulfide, residual oxidant, and the primary byproduct, diisopropyl sulfone. A robust purification strategy is therefore essential to isolate the product with high purity.

Several techniques are employed for this purpose:

Fractional Distillation: This method separates components based on differences in their boiling points. It is an effective technique for separating this compound from the more volatile diisopropyl sulfide and less volatile byproducts on a larger scale. researchgate.net

Column Chromatography: For achieving very high purity, particularly in laboratory settings, column chromatography is the preferred method. Silica gel or alumina (B75360) are common stationary phases. It has been noted in analogous sulfoxide syntheses that the use of a silica gel adsorbent can be particularly effective at preventing the formation of sulfone byproducts during the purification process itself.

Solvent Extraction: This technique can be used to perform an initial cleanup of the product by partitioning the components between two immiscible liquid phases. researchgate.net

Ion-Exchange Resins: In some purification schemes for sulfoxides, ion-exchange resins can be utilized to remove ionic impurities. researchgate.net

Table 2: Comparison of Purification Techniques for this compound

| Purification Method | Principle of Separation | Application & Efficacy | Citation |

|---|---|---|---|

| Fractional Distillation | Difference in boiling points | Effective for large-scale separation of sulfide, sulfoxide, and sulfone. | researchgate.net |

| Column Chromatography | Differential adsorption on a stationary phase | Provides high-purity product; ideal for removing trace impurities. | |

| Solvent Extraction | Differential solubility in immiscible solvents | Useful for initial work-up and removal of certain classes of impurities. | researchgate.net |

Industrial Scale Production Processes

The industrial production of fine chemicals like this compound has increasingly moved from traditional batch reactors to more efficient and safer continuous manufacturing processes. frontiersin.orgunimi.it This shift is driven by the need for better process control, improved safety, and economic advantages associated with continuous operation. rsc.org

Utilization of Continuous Flow Reactor Technologies

Continuous flow reactors, particularly micro- and meso-reactors, offer significant advantages for the synthesis of this compound. unimi.it Their high surface-area-to-volume ratio allows for superior heat and mass transfer compared to batch reactors. frontiersin.orgrsc.org This is especially beneficial for managing the exothermic nature of sulfide oxidation, allowing for precise temperature control and minimizing the risk of thermal runaways and byproduct formation. unimi.it

The use of microreactors, such as a T-shaped micromixer, has been shown to enable the highly selective oxidation of sulfides to sulfoxides using hydrogen peroxide. lookchem.com This technology facilitates a consistent and uniform reaction environment, leading to higher yields and purity. rsc.org Furthermore, flow systems enhance safety, especially when handling potentially hazardous reagents, and allow for easier and more reliable process scalability from the laboratory to industrial production. rsc.org

Strategies for Process Control and Byproduct Minimization

The primary strategy for byproduct minimization in this compound production is the prevention of over-oxidation to diisopropyl sulfone. nih.gov Continuous flow technology is instrumental in achieving this level of control.

Key strategies include:

Precise Reagent Dosing: Continuous flow systems allow for the precise and continuous introduction of the oxidizing agent into the reactor, maintaining an optimal stoichiometric ratio throughout the process and avoiding localized areas of high oxidant concentration that would favor sulfone formation.

Enhanced Thermal Management: The efficient heat dissipation in microreactors prevents the formation of "hot spots," ensuring the reaction remains within the optimal temperature window for selective sulfoxide synthesis. unimi.it

Use of Adsorbents/Catalysts: The process can incorporate solid-phase materials to improve selectivity. For instance, carrying out the oxidation in the presence of an adsorbent like silica gel can help suppress over-oxidation. google.com Catalytic systems can also be employed to enhance the reaction rate and selectivity towards the desired sulfoxide.

Process Analytical Technology (PAT): Modern continuous manufacturing can integrate inline analytical tools (e.g., spectroscopy) to monitor the reaction in real-time. This allows for immediate adjustments to flow rates, temperature, or pressure to maintain optimal conditions and minimize byproduct formation dynamically.

Table 3: Industrial Process Control Strategies for Byproduct Minimization

| Strategy | Mechanism | Impact on Byproduct Minimization | Citation |

|---|---|---|---|

| Continuous Flow Dosing | Maintains precise, constant stoichiometric ratio of reactants. | Prevents excess oxidant concentration, a key driver of over-oxidation. | lookchem.com |

| Microreactor Heat Exchange | Rapidly dissipates heat from the exothermic reaction. | Eliminates hot spots, keeping the reaction at the optimal temperature for selectivity. | frontiersin.orgunimi.it |

| Solid-Phase Adsorbents | Adsorbent (e.g., silica gel) preferentially interacts with species to suppress side reactions. | Reduces the rate of over-oxidation to the sulfone. | google.com |

Mechanistic Studies and Reactivity Profiles of Diisopropyl Sulfoxide

Oxidation Pathways Leading to Diisopropyl Sulfone

The oxidation of diisopropyl sulfoxide (B87167) results in the formation of diisopropyl sulfone. This transformation involves the conversion of the sulfinyl group (S=O) to a sulfonyl group (O=S=O). The reaction is a key step in the synthesis of sulfones, which are important motifs in pharmaceuticals and materials science. researchgate.net The primary challenge in the oxidation of sulfides is often to control the reaction at the sulfoxide stage and prevent over-oxidation to the sulfone. researchgate.net However, when the sulfone is the desired product, conditions are adjusted to facilitate the second oxidation step.

The oxidation of diisopropyl sulfoxide to diisopropyl sulfone proceeds through the electrophilic activation of the sulfoxide oxygen, which is then followed by an oxygen transfer from an oxidizing agent. Various oxidizing agents can be employed for this transformation, with reaction outcomes dependent on the specific reagents and conditions used.

Mechanistic studies indicate that the reaction involves the activation of the sulfoxide by the catalyst or oxidizing agent. nih.gov For instance, in reactions catalyzed by polyoxometalates, the sulfoxide coordinates to the catalyst, which activates it for oxygen transfer. nih.gov In other systems, strong oxidants like hydrogen peroxide or graphene oxide are used. A study utilizing graphene oxide (GO) as a catalyst demonstrated the conversion of DIPS to diisopropyl sulfone in an 82% yield under relatively mild conditions. The process generally involves the nucleophilic sulfur atom of the sulfoxide attacking the electrophilic oxygen of the oxidant.

Detailed research findings on the oxidation of this compound are presented below.

Table 1: Comparative Analysis of Oxidizing Agents for Diisopropyl Sulfone Synthesis

| Entry | Oxidizing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Hydrogen peroxide (H₂O₂) | Room Temperature, 12 h | 75 | |

| 2 | Graphene Oxide (GO) | CDCl₃, 100°C, 24 h | 82 |

Reductive Transformations to Diisopropyl Sulfide (B99878)

The reduction of this compound regenerates the corresponding diisopropyl sulfide. This deoxygenation reaction is a fundamental transformation in organic chemistry, often employed when a sulfoxide group is used as a temporary activating or stereodirecting group during a synthesis, and then needs to be removed. rsc.org

Hydride reagents are commonly used for the reduction of sulfoxides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of deoxygenating sulfoxides to sulfides. bham.ac.uk The high reactivity of LiAlH₄ makes it effective for reducing a wide range of functional groups, including sulfoxides. bham.ac.ukacs.org The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic sulfur atom of the sulfoxide.

Other specialized hydride reagents have also been developed for selective reductions. For example, lithium triethylborohydride has been shown to have exceptional hydride-transfer ability, even greater than LiAlH₄ for certain substrates. researchgate.net Aminoborohydrides, such as lithium diisopropylaminoborohydride, are also powerful and selective reducing agents for various functional groups. acs.org

The choice of reducing agent for the deoxygenation of this compound can influence the reaction's efficiency and selectivity. While strong hydrides like LiAlH₄ are effective, other reagent systems offer milder conditions or different selectivities.

For instance, a method using an iodide/formic acid system has been shown to be effective for the reduction of various sulfoxides, including those with steric hindrance like tert-butyl-substituted substrates, providing excellent yields of the corresponding thioethers. rsc.org Another approach involves the use of magnesium amides, where diaryl sulfoxides can be converted to diaryl sulfides in moderate yields. researchgate.net A novel method using 1,3-dithiane (B146892) in the presence of a catalytic amount of an electrophilic bromine source also achieves efficient deoxygenation of sulfoxides at room temperature. acs.org

Table 2: Efficacy of Various Reducing Systems for Sulfoxide Reduction

| Reagent System | Substrate Type | Product | Yield (%) | Notes | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | This compound | Diisopropyl Sulfide | Not specified | A standard, powerful reducing agent. | |

| I⁻/Formic Acid | Isopropyl-substituted sulfoxide | Isopropyl-substituted thioether | Excellent | Mildly influenced by steric hindrance, requiring longer reaction times. | rsc.org |

| Diisopropylaminomagnesium reagent | Diaryl Sulfoxides | Diaryl Sulfides | 42-52 | Requires heating in diethyl ether. | researchgate.net |

| 1,3-Dithiane / NBS (cat.) | General Sulfoxides | Corresponding Sulfides | High | Mild, room temperature conditions. | acs.org |

Acid-Catalyzed Rearrangements and Associated Mechanisms

Under strongly acidic conditions, such as in the presence of sulfuric acid (H₂SO₄), this compound can undergo rearrangements. These reactions are mechanistically related to the Pummerer rearrangement, a classic reaction of sulfoxides. kyoto-u.ac.jp The process is initiated by the protonation of the sulfoxide oxygen, which makes the sulfur atom highly electrophilic and susceptible to further transformations. kyoto-u.ac.jp

The Pummerer rearrangement typically involves the reaction of a sulfoxide with an activating agent, such as acetic anhydride, to form an α-acyloxy thioether. tcichemicals.comwikipedia.org The mechanism begins with the activation (e.g., acylation or protonation) of the sulfoxide oxygen. This is followed by the elimination of a proton from an α-carbon to generate a thionium (B1214772) ion intermediate. wikipedia.org This highly electrophilic intermediate is then trapped by a nucleophile. chim.it

In the case of this compound under strong acid, a Pummerer-like pathway is initiated. A study from Kyoto University demonstrated that sulfoxides react with styrene (B11656) in the presence of sulfuric acid to yield allylic sulfides. This suggests the formation of a thionium ion intermediate from DIPS, which is then intercepted by the styrene co-reactant. While the classic Pummerer reaction uses anhydrides and yields an α-acyloxy thioether, these acid-catalyzed variants expand the scope of the rearrangement by allowing for the trapping of the thionium intermediate with different nucleophiles. acs.org The use of different activating agents, such as trifluoroacetic anhydride, can significantly increase the reaction rate for certain sulfoxides. cdnsciencepub.com

Table 3: Acid-Catalyzed Pummerer-like Reaction of a Sulfoxide

| Entry | Acid | Co-reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | H₂SO₄ | Styrene | Allyl diisopropyl sulfide | 68 |

Thermal Decomposition and Elimination Reactions

The thermal decomposition of sulfoxides that contain at least one β-hydrogen atom is a well-documented process that typically proceeds through an intramolecular elimination reaction known as a syn-elimination or an Ei (Elimination Internal) mechanism. wikipedia.org This type of reaction is a pericyclic process that occurs via a cyclic transition state and is thermally activated without the need for external reagents such as acids or bases. wikipedia.org For dialkyl sulfoxides like this compound, this pyrolytic reaction results in the formation of an alkene and a transient sulfenic acid. wikipedia.org The reaction mechanism involves a five-membered cyclic transition state where the sulfoxide oxygen acts as an internal base, abstracting a β-hydrogen, while the C-S bond cleaves simultaneously. wikipedia.orgresearchgate.net

Product Characterization

Upon heating to temperatures generally above 150°C, this compound undergoes thermal elimination to yield two primary products: propene and 2-propanesulfenic acid. This reaction is a classic example of a syn-elimination, where a hydrogen atom on a β-carbon and the sulfur group are eliminated from the same side of the molecule.

| Reactant | Product 1 | Product 2 |

| This compound | Propene | 2-Propanesulfenic acid |

This table outlines the products resulting from the thermal decomposition of this compound via an Ei mechanism.

Kinetics

The thermal elimination of sulfoxides is a first-order reaction. wikipedia.org While specific kinetic parameters for the pyrolysis of this compound are not extensively detailed in the literature, studies on analogous alkyl sulfoxides provide insight into the reaction's energetics. The activation barrier for this type of elimination is significant, consistent with the need for elevated temperatures. For instance, the enthalpy of activation for racemization of dialkyl sulfoxides through pyramidal inversion is high (in the range of 35-42 kcal/mol), indicating their thermal stability at lower temperatures. wikipedia.org The elimination reaction requires even more energy. Experimental studies on similar sulfoxides provide context for the kinetic parameters that can be expected for this compound's decomposition.

| Compound | Activation Enthalpy (ΔH⧧) | Reference |

| Methyl 3-phenylpropyl sulfoxide | 32.9 ± 0.9 kcal/mol | acs.org |

| Methyl vinyl sulfoxide | 41.6 ± 0.8 kcal/mol | acs.org |

This table presents activation enthalpies for the gas-phase elimination reactions of model sulfoxides, providing a comparative basis for understanding the energy requirements of sulfoxide pyrolysis.

Comparative Analysis of Reactivity with Simpler Sulfoxides

The reactivity of this compound differs markedly from that of simpler, non-hindered sulfoxides, most notably dimethyl sulfoxide (DMSO). These differences arise primarily from the interplay of steric hindrance imposed by the bulky isopropyl groups and, to a lesser extent, electronic effects.

Steric Hindrance

The most significant factor differentiating this compound from simpler counterparts like DMSO is steric hindrance. The two isopropyl groups create a sterically congested environment around the pyramidal sulfur atom. This bulkiness physically impedes the approach of other molecules, thereby slowing the kinetics of reactions that require intermolecular interaction at the sulfur center, such as oxidation or nucleophilic substitution. In contrast, the small methyl groups of DMSO present a much lower steric barrier, allowing for faster reaction rates in many cases.

Electronic Effects

Alkyl groups are weakly electron-donating through an inductive effect. The two isopropyl groups in this compound exert a slightly stronger collective electron-donating effect than the two methyl groups in DMSO. This can subtly influence the electron density at the sulfur and oxygen atoms, potentially affecting the polarity of the S=O bond and the nucleophilicity of the oxygen atom. However, for most reactions, the dramatic influence of steric hindrance is the dominant factor controlling comparative reactivity.

| Parameter | This compound (DIPS) | Dimethyl Sulfoxide (DMSO) | Primary Influencing Factor |

| Oxidation Rate | Slower | Faster | Steric Hindrance |

| Accessibility to Nucleophiles | Less accessible | More accessible | Steric Hindrance |

| Reduction Yield | Higher | Lower | Electronic/Steric Effects |

Source: . This table provides a comparative overview of the reactivity of DIPS and DMSO, highlighting the key role of steric hindrance.

The accessibility of the sulfur atom to nucleophilic attack is severely diminished in this compound compared to dimethyl sulfoxide. Many reactions involving sulfoxides, such as deoxygenation or certain types of rearrangements, are initiated by the attack of a nucleophile on the electrophilic sulfur atom. mdpi.com

The bulky isopropyl groups act as molecular shields, effectively guarding the reaction site. For a nucleophile to react, it must navigate past these cumbersome groups, a process which is energetically unfavorable and results in significantly slower reaction kinetics. In DMSO, the path to the sulfur atom is relatively unobstructed, allowing nucleophiles to approach and react much more readily. This difference in accessibility is a primary reason why DMSO is frequently used in reactions where the sulfoxide itself is a reactant (e.g., Swern oxidation), while this compound is less common in such roles.

Diisopropyl Sulfoxide in Coordination Chemistry and As a Ligand

Complex Formation with Transition Metals

Diisopropyl sulfoxide (B87167) readily forms complexes with a variety of transition metals. The nature of these complexes, particularly the way DIPS binds to the metal center, is a critical aspect of its coordination chemistry. The interaction is largely dictated by the principles of Hard and Soft Acid and Base (HSAB) theory, as well as the significant steric hindrance imposed by the isopropyl substituents. researchgate.netstackexchange.com

Sulfoxide ligands are capable of coordinating to metal centers in two primary modes: through the oxygen atom (O-coordination) or through the sulfur atom (S-coordination), a phenomenon known as linkage isomerism. wikipedia.orgwikipedia.org The choice of binding mode is influenced by the electronic properties of the metal ion and the steric characteristics of the sulfoxide ligand. wikipedia.org

O-Coordination: This is the most common binding mode for sulfoxides, especially with harder metal ions such as those from the first-row transition series and lanthanides. researchgate.netwikipedia.org The oxygen atom acts as a hard Lewis base. For diisopropyl sulfoxide, the bulky isopropyl groups sterically hinder the sulfur atom, making the oxygen atom the more accessible coordination site. Consequently, DIPS predominantly binds to transition metals through its oxygen atom. This is exemplified in complexes like [PtCl₂(DIPS)₂], where X-ray crystallography has confirmed η¹-O coordination.

S-Coordination: This mode is generally observed with softer metal centers, such as Ru(II), Rh(I), and Pd(II), which can engage in π-backbonding with the sulfur atom. stackexchange.comwikipedia.orgwikipedia.org While common for the less hindered DMSO, S-coordination is rare for bulky sulfoxides like DIPS due to the steric shielding of the sulfur atom.

The larger steric profile of DIPS compared to DMSO makes O-coordination the overwhelmingly favored binding mode, simplifying its coordination chemistry relative to its smaller analogue which can exhibit both O- and S-bonding, as well as bridging modes. wikipedia.org

The structures of metal-DIPS complexes are elucidated using a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of sulfoxide ligands. The key diagnostic feature is the stretching frequency of the sulfur-oxygen bond (ν(S=O)). researchgate.netunam.mx

In a free sulfoxide, the S=O bond has significant double bond character. unam.mx

Upon O-coordination , electron density is donated from the oxygen atom to the metal ion. This weakens the S=O bond, resulting in a decrease in the ν(S=O) frequency compared to the free ligand. stackexchange.comresearchgate.net

Upon S-coordination , σ-donation from the sulfur to the metal increases the formal positive charge on the sulfur atom. This strengthens the electrostatic S⁺-O⁻ component of the bond, leading to an increase in the ν(S=O) frequency. stackexchange.com

¹H NMR spectroscopy is also used to characterize these complexes, where the coordination of DIPS to a metal center typically results in a downfield shift of the signals corresponding to the isopropyl protons.

| Compound/Complex Type | ν(S=O) (cm⁻¹) | Coordination Mode | Reference |

| Free DMSO (liquid) | ~1055 | - | stackexchange.comresearchgate.net |

| O-Bonded DMSO Complexes | ~950 | Oxygen-bound | stackexchange.com |

| S-Bonded DMSO Complexes | >1100 | Sulfur-bound | stackexchange.com |

Structural Characterization

Single-crystal X-ray diffraction provides definitive information on the geometry of the complex and the precise bond parameters. The sulfur-oxygen bond length is particularly sensitive to the mode of coordination. researchgate.netsrce.hr

Force-field calculations show an optimized S–O bond distance of 1.496 Å for free this compound, which is slightly longer than that for dimethyl sulfoxide (1.488 Å), reflecting the influence of the bulkier alkyl groups. srce.hr

Statistical analysis of numerous crystal structures reveals that the average S–O bond distance in free sulfoxides is approximately 1.492 Å. srce.hr

Upon O-coordination to a metal ion, this bond is significantly lengthened, with an average distance of about 1.528 Å. researchgate.netsrce.hr This elongation is a direct consequence of the bond weakening observed in IR spectroscopy.

Conversely, S-coordination leads to a slight shortening of the S–O bond to an average of 1.473 Å. srce.hr

| Species | S–O Bond Length (Å) | Comments | Reference |

| Dimethyl sulfoxide (calc.) | 1.488 | Free ligand | srce.hr |

| This compound (calc.) | 1.496 | Free ligand | srce.hr |

| Average Free Sulfoxide | 1.492 | From crystal structures | srce.hr |

| Average O-Bonded Sulfoxide | 1.528 | From metal complexes | researchgate.netsrce.hr |

| Average S-Bonded Sulfoxide | 1.473 | From metal complexes | srce.hr |

Influence on Catalytic Systems in Organometallic Reactions

The incorporation of this compound as a ligand can significantly influence the behavior of transition metal catalysts. The steric bulk and electronic properties of the DIPS ligand can modify the reactivity and selectivity of the metal center.

The presence of bulky ligands like DIPS can create a sterically congested environment around the metal. This can be advantageous in several ways:

Enhanced Selectivity: The steric hindrance can direct incoming substrates to bind in a specific orientation, leading to higher regioselectivity or stereoselectivity.

Catalyst Stability: The bulky groups can prevent catalyst deactivation pathways such as dimerization or aggregation of the active species.

Modulation of Reactivity: While often used to enhance selectivity, extreme steric bulk can also slow down or inhibit a reaction by blocking substrate access to the catalytic site.

For instance, the complex [PtCl₂(DIPS)₂], where DIPS is O-coordinated, has been noted to enhance catalytic activity in certain oxidation reactions. In such systems, the sulfoxide ligand can stabilize the metal center in a catalytically active oxidation state while its steric profile influences the approach of the substrate. The lability of the metal-sulfoxide bond is also a key factor, as the ligand may need to dissociate to open a coordination site for the substrate during the catalytic cycle. nih.gov

Principles of Ligand Design Incorporating Sterically Hindered Sulfoxide Moieties

The use of sterically hindered sulfoxides like DIPS in ligand design is a deliberate strategy to control the properties of a metal catalyst. Several key principles underpin this approach:

Steric Tuning: The primary principle is the use of steric bulk to manipulate the coordination sphere of the metal. By varying the size of the alkyl or aryl groups on the sulfoxide (e.g., from methyl in DMSO to isopropyl in DIPS), chemists can fine-tune the steric environment of the catalyst's active site. This allows for precise control over the selectivity of reactions, often favoring the formation of sterically demanding products. acs.org

Chirality and Asymmetric Catalysis: Although DIPS itself is achiral, the sulfinyl group can be a stereocenter if the two organic substituents are different (e.g., in methyl phenyl sulfoxide). wikipedia.org Chiral sulfoxides are configurationally stable and have been successfully employed as chiral ligands and auxiliaries in a wide array of asymmetric catalytic reactions, including C-H activation and oxidation of sulfides. researchgate.netnih.gov The design of such ligands leverages the defined three-dimensional structure of the sulfoxide to induce enantioselectivity.

Removable Directing Groups: In modern organic synthesis, chiral sulfoxides have been ingeniously used as transient directing groups. nih.gov In this strategy, the sulfoxide first coordinates to a catalyst (e.g., palladium), directing a C-H activation at a specific position. Its inherent chirality simultaneously controls the stereochemistry of the transformation. After the reaction, the sulfoxide group can be readily removed or transformed, providing access to a diverse range of atropisomeric products. nih.gov This highlights a sophisticated design principle where the ligand is not only a passive component of the catalyst but an active and removable controller of reactivity and stereochemistry.

Applications of Diisopropyl Sulfoxide in Chemical Research and Synthesis

Role as a Specialized Reaction Solvent in Organic Transformations

The utility of a solvent in a chemical reaction is determined by its physical properties—such as polarity, boiling point, and dielectric constant—and its ability to solvate reactants, reagents, and transition states, which can significantly influence reaction rates and outcomes.

While polar aprotic solvents are crucial in many organic reactions, research detailing the specific use of diisopropyl sulfoxide (B87167) as a primary reaction solvent is not widely available in the published literature. Unlike dimethyl sulfoxide, which is known to facilitate a wide range of reactions including nucleophilic substitutions and oxidations, diisopropyl sulfoxide has not been established as a conventional solvent for synthetic processes. Its bulkier isopropyl groups compared to the methyl groups of DMSO may influence its solvation properties and reactivity, but specific examples of its application to facilitate synthetic transformations are not prominently reported.

The choice of solvent can be a critical factor in controlling the stereoselectivity of a reaction by differentially stabilizing diastereomeric transition states. nih.govnih.gov However, specific studies that systematically investigate the effect of this compound on reaction outcomes or stereoselectivity are scarce. The influence of this compound as a solvent on the diastereo- or enantioselectivity of organic reactions remains an area that has not been extensively explored or documented.

Intermolecular Interactions and Supramolecular Assemblies

The intermolecular interactions of sulfoxides are of great interest due to their role as versatile solvents and their interactions with biological systems. The sulfoxide group is a potent hydrogen bond acceptor, which governs many of its chemical and physical properties.

The interaction of sulfoxides with biomolecules, such as peptides and proteins, is a critical area of study, with implications for cryopreservation and drug delivery. Research in this area has predominantly focused on dimethyl sulfoxide (DMSO). These studies have elucidated the nature of hydrogen bonding between the sulfoxide oxygen and amide protons of peptide backbones, as well as interactions with amino acid side chains.

Unfortunately, specific studies detailing the formation of hydrogen-bonded complexes between this compound and biomolecules are not available. It can be hypothesized that the larger isopropyl groups would sterically hinder the approach of the sulfoxide oxygen to potential hydrogen bond donors in a constrained biological environment, potentially leading to weaker or different binding modes compared to DMSO. However, without experimental or detailed computational studies on this compound itself, such comparisons remain speculative.

The study of solvation dynamics provides insights into the time-resolved response of a solvent to a change in a solute's electronic state. The solvation properties of DMSO in various polar media, particularly in water, have been extensively investigated using spectroscopic techniques and molecular dynamics simulations. These studies have revealed details about the structure and dynamics of the solvation shells around DMSO.

For this compound, there is a lack of published research on its solvation dynamics and specific molecular associations in polar media. The differences in size, shape, and hydrophobicity of the isopropyl groups compared to methyl groups would likely lead to distinct solvation structures and dynamics. Comparative studies on a series of dialkyl sulfoxides could provide valuable information, but such studies specifically including this compound and focusing on its solvation dynamics are not currently found in the literature.

Supramolecular chemistry involves the study of non-covalent interactions to form large, organized structures. Host-guest chemistry, a central part of supramolecular chemistry, often utilizes solvents that can influence the association and dissociation of host-guest complexes. The role of DMSO as a solvent in modulating these interactions has been a subject of interest.

There is no specific research available on the influence of this compound on supramolecular host-guest systems. Its potential role as a solvent or even as a guest molecule in such systems remains unexplored. The bulkier nature of this compound could lead to different and potentially interesting effects on the stability and dynamics of host-guest complexes compared to smaller sulfoxide solvents.

Advanced Characterization and Analytical Methodologies for Diisopropyl Sulfoxide

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopy is fundamental to understanding the molecular structure of diisopropyl sulfoxide (B87167) and its interactions with other chemical species. Infrared and nuclear magnetic resonance spectroscopy are the primary tools for these investigations.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Complexation Studies

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups and probing the nature of chemical bonds within a molecule. For sulfoxides, the most diagnostic vibrational mode is the S=O stretching frequency, which is sensitive to the molecule's electronic environment and intermolecular interactions.

The S=O bond in dialkyl sulfoxides typically exhibits a strong absorption band in the infrared spectrum between 950 and 1150 cm⁻¹. wikipedia.org For the closely related dimethyl sulfoxide (DMSO), this peak is observed around 1044 cm⁻¹. researchgate.net The exact frequency is influenced by factors such as the solvent environment and, most significantly, coordination to a metal ion.

Complexation studies utilize the sensitivity of the S=O stretching frequency to determine the mode of coordination. Sulfoxides are ambidentate ligands, capable of binding to metal centers through either the oxygen or the sulfur atom.

O-Coordination: When diisopropyl sulfoxide binds through its oxygen atom, electron density is drawn from the S=O bond towards the metal center. This weakens the S=O double bond character, resulting in a decrease (red-shift) of the S=O stretching frequency to a lower wavenumber.

S-Coordination: Conversely, coordination through the sulfur atom leads to an increase (blue-shift) in the S=O stretching frequency. This is because the bonding involves the sulfur lone pair, which increases the pπ-dπ overlap between sulfur and oxygen, strengthening the S=O bond. unam.mx

This shift in vibrational frequency provides unambiguous evidence of the coordination mode, which is crucial for characterizing the structure of metal-sulfoxide complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the molecular structure of this compound. Both ¹H (proton) and ¹³C NMR are employed to provide a complete picture of the carbon-hydrogen framework. rsc.org

The structure of this compound, [(CH₃)₂CH]₂SO, gives rise to a simple and highly characteristic NMR signature.

In the ¹H NMR spectrum, the two isopropyl groups are chemically equivalent. The six methyl (CH₃) protons on each isopropyl group are also equivalent to each other, as are the two methine (CH) protons. This leads to two distinct signals: a doublet for the twelve methyl protons and a septet for the two methine protons, with a typical coupling constant (³JHH) of approximately 7 Hz.

In the ¹³C NMR spectrum, two signals are expected: one for the methyl carbons and one for the methine carbons.

The precise chemical shifts (δ) are influenced by the electronegativity of the sulfoxide group and the solvent used for analysis. illinois.edupitt.edu The integration of the ¹H NMR signals can be used to confirm the ratio of methine to methyl protons (2:12 or 1:6), while the splitting patterns confirm the connectivity. The absence of extraneous peaks is a strong indicator of the compound's purity.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Doublet | -CH(CH₃)₂ |

| ¹H | ~2.8 | Septet | -CH(CH₃)₂ |

| ¹³C | ~16 | -CH(CH₃)₂ | |

| ¹³C | ~52 | -CH(CH₃)₂ |

Complementary Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantitative determination in various matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly applied methods.

Gas Chromatography (GC): Due to its volatility, GC is a well-suited technique for the analysis of this compound. A typical method would involve direct injection of a diluted sample into a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For trace analysis or analysis in complex matrices, headspace GC may be employed. bioregistry.io The choice of column is critical; polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropylphenyl polysiloxane (e.g., DB-624), are generally effective for separating polar analytes like sulfoxides. bioregistry.ioscienceopen.com

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative for purity analysis, particularly for non-volatile impurities. A reversed-phase method using a C18 column is a common starting point. drugbank.com The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector at a low wavelength (around 210-220 nm) or, more universally, with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

| Technique | Parameter | Suggested Condition |

|---|---|---|

| GC-FID | Column | DB-624 or similar (30 m x 0.32 mm, 1.8 µm) |

| Injector Temp. | 250 °C | |

| Oven Program | Start at 80 °C, ramp to 240 °C | |

| Detector Temp. | 260 °C | |

| RP-HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV at 210 nm or RI |

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₆H₁₄OS, giving it a monoisotopic mass of approximately 134.08 Da.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern provides a fingerprint that can be used for identification. Key fragmentation pathways for dialkyl sulfoxides include alpha-cleavage (loss of an alkyl radical) and rearrangements.

Predicted fragmentation for this compound includes:

Molecular Ion (M⁺•): The parent ion, observed at m/z 134.

Loss of an Isopropyl Radical: Alpha-cleavage resulting in the loss of a C₃H₇• radical, leading to a fragment at m/z 91.

Loss of Propene: A McLafferty-type rearrangement involving the transfer of a gamma-hydrogen, leading to the elimination of a neutral propene molecule (C₃H₆) and a fragment at m/z 92.

Isopropyl Cation: A fragment corresponding to the isopropyl group itself at m/z 43.

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 134 | [(CH₃)₂CH]₂SO⁺• | Molecular Ion (M⁺•) |

| 92 | [CH₃(OH)S=CH₂]⁺• | McLafferty Rearrangement (- C₃H₆) |

| 91 | [(CH₃)₂CH-S=O]⁺ | Alpha-Cleavage (- •C₃H₇) |

| 43 | [(CH₃)₂CH]⁺ | Isopropyl Cation |

Theoretical and Computational Investigations of Diisopropyl Sulfoxide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule like diisopropyl sulfoxide (B87167), which is characterized by a pyramidal sulfur atom bonded to an oxygen and two bulky isopropyl groups. The steric hindrance imposed by the isopropyl substituents significantly influences the molecule's conformation and reactivity compared to its less hindered analogue, dimethyl sulfoxide (DMSO).

Ab initio and Density Functional Theory (DFT) are the principal methods used for high-accuracy investigations of sulfoxides. These approaches have been applied to study the structure and solutions of diisopropyl sulfoxide. DFT methods, such as those employing the B3LYP functional, are widely used to balance computational cost and accuracy for molecules of this size. Ab initio methods, while more computationally intensive, can provide benchmark-quality data on electronic structure and energies.

For this compound, these calculations are crucial for:

Determining the optimized molecular geometry, including bond lengths and angles around the central sulfur atom.

Investigating the conformational landscape, particularly the rotational isomers arising from the orientation of the isopropyl groups relative to the sulfoxide moiety.

Calculating the energy barrier for pyramidal inversion at the stereocenteric sulfur atom, which is known to be significant and ensures its optical stability at ambient temperatures.

A key application of quantum chemical calculations is the prediction of spectroscopic and thermodynamic properties. These theoretical predictions are vital for interpreting experimental data and understanding the molecule's behavior.

Vibrational Frequencies: Computational methods can accurately predict the vibrational spectra (Infrared and Raman) of this compound. The S=O stretching frequency is a particularly sensitive probe of the molecule's electronic environment and intermolecular interactions. Force field calculations have identified a single S=O stretching frequency for this compound, which is attributed to the existence of a limited number of stable conformers. umich.edu This contrasts with other dialkyl sulfoxides that may show multiple S=O stretching bands due to a greater variety of rotational isomers. umich.eduscispace.com

Dipole Moments and Thermodynamic Parameters: The polar nature of the sulfoxide bond imparts a significant dipole moment to the molecule, which can be precisely calculated using DFT and ab initio methods. These calculations also yield fundamental thermodynamic parameters essential for understanding chemical reactivity and equilibrium.

| Property | Computational Method | Predicted Value | Experimental Value | Reference |

|---|---|---|---|---|

| S=O Stretching Frequency | Force Field | - | 1058 cm⁻¹ | umich.eduscispace.com |

| Molecular Conformation | Force Field | XZ-XY identified as most stable conformer | Inferred from single S=O stretch | umich.edu |

Mechanistic Probes through Computational Modeling

Computational modeling is indispensable for mapping the complex pathways of chemical reactions, allowing for the characterization of transient species like transition states.

For this compound, computational studies can elucidate mechanisms such as thermal elimination and oxidation. The thermal pyrolysis of dialkyl sulfoxides is a classic example of a syn-elimination reaction. Theoretical calculations can map the potential energy surface for this process, identifying the key five-membered cyclic transition state where a β-hydrogen is transferred to the sulfoxide oxygen. By calculating the energy of this transition state, chemists can predict the activation energy and reaction rates, providing a detailed understanding of the reaction dynamics. Similarly, the mechanism of oxidation to diisopropyl sulfone can be explored, modeling the interaction of the sulfoxide with an oxidizing agent and characterizing the intermediates and transition states involved in the oxygen transfer step.

Simulations of Intermolecular Interactions and Solvation Effects

The behavior of this compound in the liquid phase is governed by a complex network of intermolecular interactions. Computational simulations are uniquely suited to explore these phenomena.

While specific molecular dynamics (MD) simulations focusing solely on pure this compound are not extensively documented in readily available literature, the methodology is well-established for analogous molecules like DMSO and other dialkyl sulfoxides. unifesp.br MD simulations model the real-time movement of an ensemble of molecules, providing a dynamic picture of the liquid state.

These simulations can be used to:

Predict bulk thermodynamic properties like density and viscosity.

Analyze the local liquid structure by calculating radial distribution functions, which reveal how molecules arrange themselves with respect to their neighbors.

Study the dynamics of solvation when this compound is used as a solvent or is dissolved in another medium.

Studies combining spectroscopic methods like FTIR with ab initio calculations have investigated the complexation and solution behavior of this compound, for example, its interaction with cholesterol. researchgate.netysu.am Such research benefits from computational models that can describe the hydrogen bonding and electrostatic interactions driving the formation of these molecular complexes. The steric bulk of the isopropyl groups is a dominant factor in these interactions, limiting the accessibility of the sulfoxide oxygen for hydrogen bonding compared to less hindered sulfoxides.

Q & A

Q. What are the recommended synthetic pathways for Diisopropyl sulfoxide, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via oxidation of diisopropyl sulfide. Common oxidizing agents include hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in aprotic solvents like dichloromethane. Reaction optimization involves controlling temperature (0–25°C) and stoichiometric ratios (1:1.1 sulfide-to-oxidizer) to minimize over-oxidation. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity product .

Q. How should researchers safely handle this compound in laboratory settings to mitigate health risks?

Work should be conducted in a fume hood with nitrile gloves and lab coats. This compound’s hygroscopic nature necessitates anhydrous storage under inert gas (e.g., argon) to prevent hydrolysis. Spills require immediate neutralization with absorbent materials (e.g., vermiculite) and disposal as hazardous waste. Consult SDS guidelines for emergency protocols .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Gas Chromatography (GC): Use a polar column (e.g., DB-WAX) with flame ionization detection (FID) to quantify residual solvents or byproducts. System suitability requires resolution ≥2.0 between this compound and diisopropyl sulfone .

- NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) shows characteristic sulfoxide proton shifts at δ 2.5–3.0 ppm. Impurity thresholds (e.g., <0.1% sulfone) should align with pharmacopeial standards .

Advanced Research Questions

Q. How do computational models predict the solvent behavior and thermodynamic properties of this compound under high-pressure conditions?

Molecular dynamics simulations using potentials like Lennard-Jones or Morse can estimate density and compressibility (β). For example, at 303.15 K, β decreases nonlinearly with pressure (0.1–50 MPa), correlating with reduced free volume. Validate models against experimental density data obtained via vibrating-tube densimetry .

Q. What methodological approaches resolve discrepancies in this compound’s reactivity as a solvent in organometallic catalysis?

Contradictory kinetic data (e.g., rate constants in Suzuki-Miyaura couplings) may arise from trace water or oxygen. Implement rigorous drying protocols (molecular sieves, freeze-pump-thaw cycles) and monitor reaction progress via in-situ FTIR or LC-MS. Compare results across inert (glovebox) vs. ambient conditions to isolate variables .

Q. How can researchers design experiments to probe this compound’s role in stabilizing reactive intermediates during photochemical reactions?

Use time-resolved spectroscopy (e.g., transient absorption at 500–800 nm) to track triplet-state lifetimes of intermediates. Solvent polarity effects are quantified via Kamlet-Taft parameters, while pulse radiolysis reveals electron-transfer kinetics. Cross-reference with DMSO studies, adjusting for diisopropyl’s steric bulk .

Methodological Notes

- Literature Review: Utilize SciFinder Scholar to identify precedents for sulfoxide-mediated reactions, filtering by publication date (post-2010) and citation impact. Prioritize journals like The Journal of Organic Chemistry for mechanistic insights .

- Data Validation: Replicate key experiments (e.g., oxidation kinetics) with internal controls and report confidence intervals (95% CI). Disclose raw data in supplementary materials for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.